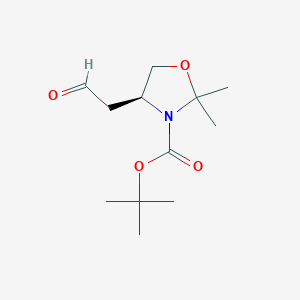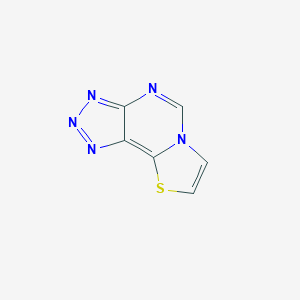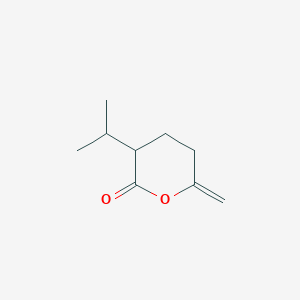
6-Methylidene-3-propan-2-yloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylidene-3-propan-2-yloxan-2-one, also known as Meldrum's acid, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique structure and reactivity. Meldrum's acid is a cyclic β-keto ester that contains a methylene group attached to two carbonyl groups. The compound is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and acetone. Meldrum's acid has several applications in scientific research, including organic synthesis, medicinal chemistry, and materials science.
Mécanisme D'action
6-Methylidene-3-propan-2-yloxan-2-one's acid acts as a nucleophile in many organic reactions due to the presence of the methylene group attached to the carbonyl groups. The methylene group is highly acidic, and it can undergo deprotonation in the presence of a strong base. This generates a carbanion, which can then attack electrophiles such as alkyl halides, carbonyl compounds, and imines. The carbonyl groups in 6-Methylidene-3-propan-2-yloxan-2-one's acid can also undergo nucleophilic addition reactions, which can lead to the formation of new carbon-carbon bonds.
Effets Biochimiques Et Physiologiques
6-Methylidene-3-propan-2-yloxan-2-one's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound can inhibit the growth of cancer cells in vitro. 6-Methylidene-3-propan-2-yloxan-2-one's acid has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methylidene-3-propan-2-yloxan-2-one's acid has several advantages for use in lab experiments. The compound is readily available, and it can be synthesized using simple and inexpensive methods. 6-Methylidene-3-propan-2-yloxan-2-one's acid is also stable under a wide range of conditions, and it can be stored for long periods without decomposition. However, 6-Methylidene-3-propan-2-yloxan-2-one's acid has some limitations in lab experiments. The compound is highly acidic, and it can react with bases and nucleophiles, which can complicate some reactions. 6-Methylidene-3-propan-2-yloxan-2-one's acid is also sensitive to moisture, and it should be stored in a dry environment to prevent hydrolysis.
Orientations Futures
6-Methylidene-3-propan-2-yloxan-2-one's acid has several potential future directions for research. One area of interest is the development of new synthetic methods using 6-Methylidene-3-propan-2-yloxan-2-one's acid as a building block. Another area of interest is the application of 6-Methylidene-3-propan-2-yloxan-2-one's acid in materials science, particularly in the synthesis of new polymers and composites. 6-Methylidene-3-propan-2-yloxan-2-one's acid also has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. Overall, 6-Methylidene-3-propan-2-yloxan-2-one's acid is a versatile and promising compound with many potential applications in scientific research.
Méthodes De Synthèse
6-Methylidene-3-propan-2-yloxan-2-one's acid can be synthesized using a variety of methods, including the reaction of malonic acid with acetone in the presence of a strong acid catalyst. Another popular method involves the reaction of malonic acid with acetic anhydride and sodium acetate. The final product is obtained by acidification and recrystallization. 6-Methylidene-3-propan-2-yloxan-2-one's acid can also be synthesized using the reaction of malonic acid with ethyl chloroacetate in the presence of sodium ethoxide.
Applications De Recherche Scientifique
6-Methylidene-3-propan-2-yloxan-2-one's acid has several applications in scientific research, including organic synthesis and medicinal chemistry. The compound is used as a versatile building block for the synthesis of complex organic molecules. 6-Methylidene-3-propan-2-yloxan-2-one's acid can be used as a nucleophile in the Michael addition reaction, which is a powerful tool for the synthesis of β-keto esters, β-amino esters, and other related compounds. 6-Methylidene-3-propan-2-yloxan-2-one's acid can also be used as a reagent for the synthesis of cyclic compounds, such as lactones and lactams.
Propriétés
Numéro CAS |
147120-64-7 |
|---|---|
Nom du produit |
6-Methylidene-3-propan-2-yloxan-2-one |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
6-methylidene-3-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-5-4-7(3)11-9(8)10/h6,8H,3-5H2,1-2H3 |
Clé InChI |
ZITGLSYHTRWQAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(=C)OC1=O |
SMILES canonique |
CC(C)C1CCC(=C)OC1=O |
Synonymes |
2H-Pyran-2-one,tetrahydro-6-methylene-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



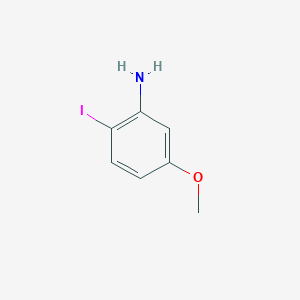
![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
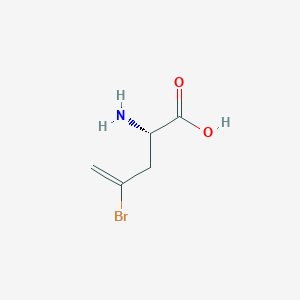
![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
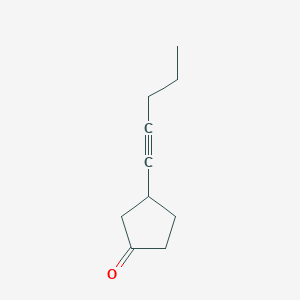
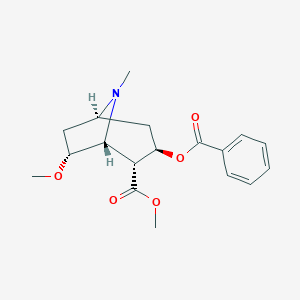

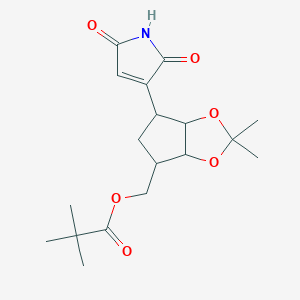
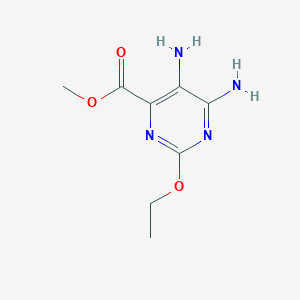
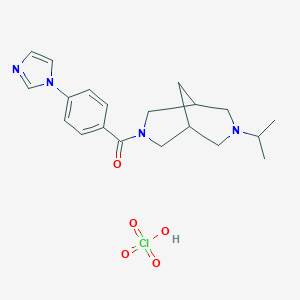
![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
